6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline
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Overview
Description
6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a unique structure that combines a pyrroloquinoline core with methoxy, methyl, and phenoxyphenyl substituents, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method is the transition-metal catalyzed synthesis, which has been widely used for quinoline derivatives . The process often includes:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzyl alcohols and secondary alcohols.
Introduction of Substituents: The methoxy, methyl, and phenoxyphenyl groups are introduced through various substitution reactions, often using reagents like sodium azide, lithium fluoride, or magnesium chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division . The compound’s structure allows it to bind effectively to these targets, blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-4-methyl-quinoline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
6-methoxy-4-methyl-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its ability to inhibit key bacterial enzymes makes it a promising candidate for antimicrobial drug development .
Properties
IUPAC Name |
6-methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-21-15-16-27(25(21)22-9-6-10-23(28-2)24(22)26-17)18-11-13-20(14-12-18)29-19-7-4-3-5-8-19/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVIISNNLLQHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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